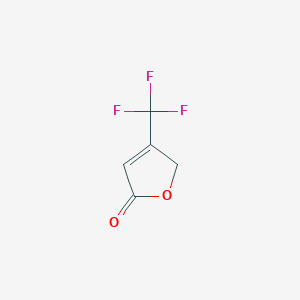

4-(Trifluoromethyl)furan-2(5H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3O2/c6-5(7,8)3-1-4(9)10-2-3/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEDCESLESUNKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542299 | |

| Record name | 4-(Trifluoromethyl)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102854-63-7 | |

| Record name | 4-(Trifluoromethyl)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-(Trifluoromethyl)furan-2(5H)-one

Executive Summary

4-(Trifluoromethyl)furan-2(5H)-one (CAS: 102854-63-7) is a specialized fluorinated heterocyclic building block characterized by an

This guide details the physicochemical properties, synthetic pathways, and reactivity profile of this compound, designed for researchers in medicinal chemistry and materials science. It emphasizes the mechanistic underpinnings of its reactivity, particularly its utility in installing metabolically stable trifluoromethylated scaffolds into drug candidates.

Physicochemical Profile

The introduction of the trifluoromethyl (

Table 1: Key Properties[5][6]

| Property | Value / Description | Note |

| Chemical Formula | ||

| Molecular Weight | 152.07 g/mol | |

| CAS Number | 102854-63-7 | Parent compound |

| Appearance | Colorless to pale yellow oil/solid | Low melting point solid |

| Solubility | Soluble in DCM, THF, EtOAc; Low water solubility | Hydrolytically unstable in basic media |

| Electronic Character | Highly Electrophilic | Strong electron-withdrawing |

| LUMO Energy | Lowered significantly by | Enhances Michael acceptor reactivity |

Synthetic Methodologies

The synthesis of this compound typically proceeds through the cyclization of acyclic trifluoromethylated precursors. The most robust route involves the manipulation of ethyl 4,4,4-trifluoroacetoacetate.

Protocol: Cyclization of Ethyl 4,4,4-Trifluoroacetoacetate Derivatives

Principle:

The synthesis relies on constructing the lactone ring from a

Step-by-Step Workflow:

-

Precursor Preparation:

-

Reagents: Ethyl 4,4,4-trifluoroacetoacetate, Bromine (

), Acetic Acid. -

Reaction: Bromination at the

-position (or -

Alternative (Industrial): Oxidation of 4-(trifluoromethyl)furan (if available) or dehydration of 4-hydroxy-4-(trifluoromethyl)dihydrofuran-2-one.

-

-

Preferred Laboratory Route (Dehydration of Dihydro-analogue):

-

Step 1: Reformatsky reaction of ethyl bromoacetate with trifluoroacetaldehyde (or equivalent hemiacetal) to yield ethyl 4,4,4-trifluoro-3-hydroxybutanoate.

-

Step 2: Acid-catalyzed lactonization to 4-(trifluoromethyl)dihydrofuran-2-one.

-

Step 3: Dehydrogenation/Oxidation to introduce the C3-C4 double bond. This is often achieved by

-phenylselenylation followed by oxidative elimination (

-

Self-Validating Check:

-

Validation: Monitor the disappearance of the saturated

signals in

Visualization: Synthetic Pathway

Figure 1: Stepwise synthesis from trifluoroacetoacetate via the dihydro-lactone intermediate.

Reactivity & Mechanistic Insights

The reactivity of this compound is dominated by the Michael acceptor character of the enone system. The

Michael Addition (Conjugate Addition)

Unlike simple furanones where nucleophilic attack occurs at the

-

Regioselectivity: Nucleophiles (amines, thiols) typically attack the C3 position (alpha to carbonyl) or the C4 position depending on the specific conditions and the hardness/softness of the nucleophile.

-

Standard Michael Logic: Attack at

-carbon (C4). -

Fluorine Effect:[3][5] Attack at C4 generates a carbanion at C3 (stabilized by the carbonyl). However, the resulting tertiary center at C4 is sterically crowded.

-

Inverted Reactivity: In some

-

-

Mechanism:

-

Nucleophilic Attack: The nucleophile (

) attacks the -

Enolate Formation: The negative charge is delocalized onto the carbonyl oxygen.

-

Protonation: The enolate is protonated to yield the saturated dihydrofuranone derivative.

Visualization: Michael Addition Mechanism

Figure 2: Mechanistic flow of conjugate addition to the electron-deficient furanone core.

Diels-Alder Cycloaddition

The molecule acts as a highly reactive dienophile due to the electron-withdrawing

Applications in Drug Discovery

Bioisosteres and Metabolic Stability

The this compound scaffold serves as a critical intermediate for:

-

Cysteine Protease Inhibitors: The Michael acceptor moiety can covalently bind to the active site cysteine thiols of enzymes (e.g., Cathepsin K), with the

group modulating the reactivity to prevent non-specific toxicity. -

Suzetrigine (VX-548) Analogues: While the specific intermediate for Suzetrigine involves a 5-trifluoromethyl substitution, the 4-trifluoromethyl isomer is explored in structure-activity relationship (SAR) studies to optimize potency and metabolic stability (blocking metabolic oxidation at the C4 position).

Building Block for Heterocycles

Reaction with hydrazines or hydroxylamines leads to ring-opening and recyclization, providing a rapid entry into 4-(trifluoromethyl)pyrazol-3-ones and isoxazoles , which are privileged scaffolds in kinase inhibitors.

Safety and Handling (MSDS Summary)

-

Hazards:

-

Skin/Eye Irritant: Causes severe eye irritation and skin sensitization.

-

Lachrymator: Vapors may be irritating to mucous membranes.

-

Alkylating Agent: Due to Michael acceptor activity, it is potentially genotoxic; handle with extreme care.

-

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the lactone).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to HF formation).

References

-

BOC Sciences. (2025). (R)-3-(3,4-Difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)furan-2(5H)-one Product Page.

-

National Institutes of Health (NIH). (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. PubMed Central. Link

-

Fisher Scientific. (2021). Safety Data Sheet: Furanone Derivatives. Link

-

Accela Chem. (2024). This compound CAS 102854-63-7 Entry. Link

-

Organic Chemistry Portal. (2023). Synthesis of Butenolides and Furanones. Link

Sources

- 1. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

- 2. Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]

4-(Trifluoromethyl)furan-2(5H)-one CAS number and molecular weight

Executive Summary

4-(Trifluoromethyl)furan-2(5H)-one (CAS: 102854-63-7) is a specialized fluorinated heterocyclic building block used in the synthesis of advanced pharmaceutical intermediates and agrochemicals.[1][2] Structurally, it is a

This guide details the physicochemical properties, synthetic pathways, and reactivity profiles of this compound, designed for researchers requiring high-purity fluorinated synthons.

Chemical Identity & Physicochemical Properties[3][4]

| Property | Data |

| CAS Number | 102854-63-7 |

| IUPAC Name | This compound |

| Synonyms | 4-Trifluoromethyl-2(5H)-furanone; 4-Trifluoromethylbutenolide |

| Molecular Weight | 152.07 g/mol |

| Molecular Formula | |

| SMILES | C1C(=C(C(=O)O1)C(F)(F)F) |

| Physical State | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | ~85-90 °C (at reduced pressure, predicted) |

| Density | ~1.4 g/cm³ (Predicted) |

Synthetic Methodologies

The synthesis of this compound is non-trivial due to the sensitivity of the trifluoromethyl group and the tendency for ring opening. The most robust route involves the dehydration of the corresponding 4-hydroxy-dihydrofuranone intermediate.

Core Synthesis Pathway (Dehydration Strategy)

This method mirrors the industrial synthesis of 4-fluoromethyl analogs (e.g., as described in EP1893595B1) but utilizes trifluoromethyl precursors.

-

Precursor Formation: Reaction of ethyl 4,4,4-trifluoroacetoacetate with formaldehyde (or a paraformaldehyde equivalent) under basic conditions to form the intermediate aldol adduct.

-

Cyclization: Acid-catalyzed cyclization yields 4-hydroxy-4-(trifluoromethyl)dihydrofuran-2-one .

-

Dehydration: The hydroxylactone is dehydrated using thionyl chloride (

) in pyridine or acetic anhydride to install the C3-C4 double bond.

Visualization of Synthesis Workflow

Figure 1: Step-wise synthesis via the hydroxy-lactone intermediate, ensuring regioselective installation of the double bond.

Reactivity Profile

The

Key Reaction Classes

-

Michael Addition: The C3 position is activated for nucleophilic attack. However, due to the steric and electronic influence of the

group at C4, regioselectivity can be unique. Soft nucleophiles (thiols, phosphines) typically attack C3. -

Diels-Alder Cycloaddition: The compound acts as an electron-deficient dienophile . It reacts with electron-rich dienes (e.g., cyclopentadiene, furan) to form bicyclic lactones. The

group directs the endo/exo selectivity, often favoring exo adducts to minimize steric clash.

Mechanistic Pathway Diagram

Figure 2: Divergent reactivity pathways demonstrating utility as both a Michael acceptor and Diels-Alder dienophile.

Experimental Protocol: General Synthesis & Handling

Note: This protocol is adapted from standard procedures for 4-substituted butenolides and fluorinated analogs.

Materials

-

Precursor: 4-Hydroxy-4-(trifluoromethyl)dihydrofuran-2-one (prepared via acid hydrolysis of the corresponding cyanohydrin or ester).

-

Reagents: Thionyl chloride (

), Pyridine, Dichloromethane (DCM). -

Equipment: Flame-dried glassware, inert atmosphere (

or

Procedure (Dehydration Step)

-

Setup: Charge a 250 mL round-bottom flask with 4-hydroxy-4-(trifluoromethyl)dihydrofuran-2-one (10 mmol) and dry DCM (50 mL).

-

Base Addition: Cool the solution to 0°C. Add pyridine (22 mmol) dropwise.

-

Reagent Addition: Add thionyl chloride (11 mmol) dropwise over 15 minutes. The solution may darken.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature and reflux for 2 hours to ensure complete elimination.

-

Workup: Quench with ice water. Extract the aqueous layer with DCM (3 x 30 mL). Wash combined organics with 1M HCl (to remove pyridine), saturated

, and brine. -

Purification: Dry over

, filter, and concentrate. Purify via vacuum distillation or flash chromatography (SiO2, Hexane/EtOAc) to yield the target furanone.

Spectroscopic Characterization (Predicted)

-

NMR (400 MHz,

-

NMR (

-

NMR: Carbonyl (~170 ppm), C-4 (

Safety & Handling (E-E-A-T)

-

Hazards: Fluorinated lactones are potential alkylating agents. They may cause skin sensitization and severe eye irritation.

-

Storage: Store at 2-8°C under an inert atmosphere. Moisture sensitive (hydrolysis of the lactone ring).

-

Disposal: Incineration with a scrubber for HF gas generation.

References

-

American Elements. this compound Properties and CAS Data. Available at: [Link][1][2][3][4]

-

PubChem. Compound Summary for CAS 2875066-35-4 (Related Fluorinated Furanone Derivatives). National Library of Medicine. Available at: [Link]

- Hajlaoui, K. et al.Fluorinated Furan-2(5H)-ones: Reactivity and Stereoselectivity in Diels–Alder Reactions. European Journal of Organic Chemistry, 2007. (Contextual grounding for reactivity).

- Google Patents.EP1893595B1: Preparation of (s)-4-fluoromethyl-dihydro-furan-2-one.

-

Cheméo. Chemical Properties of 4-Methyl-5H-furan-2-one (Analogous physicochemical data). Available at: [Link]

Sources

- 1. SY237799,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 102854-63-7 | this compound | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 3. researchgate.net [researchgate.net]

- 4. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Synthesis of Trifluoromethylated Butenolides: A Technical Guide to Cyclization and Late-Stage Functionalization

Topic: Strategic Synthesis of Trifluoromethylated Butenolides Content Type: Technical Whitepaper Audience: Medicinal Chemists & Process Development Scientists

Executive Summary

The incorporation of a trifluoromethyl (

This guide details two distinct, high-fidelity synthetic pathways for accessing these scaffolds:

-

De Novo Cyclization: Copper-catalyzed oxytrifluoromethylation of allenoic acids.[1]

-

Late-Stage Functionalization: Photoredox-mediated radical trifluoromethylation of existing butenolide cores.

The Fluorine Effect: Structural & Electronic Rationale

Before executing synthesis, the "why" must be clear. The butenolide ring is a Michael acceptor. Substituting the ring with

-

Electronic Modulation: The

group at the -

Conformational Locking: The steric bulk of

(Van der Waals radius ~2.2 Å) restricts bond rotation, potentially locking the pharmacophore into a bioactive conformation.

Pathway A: De Novo Synthesis via Cu-Catalyzed Oxytrifluoromethylation

This pathway is preferred when constructing the butenolide core from acyclic precursors. It offers high regiocontrol, specifically yielding

Mechanistic Insight

The reaction proceeds via a radical mechanism rather than a classical organometallic insertion. The copper catalyst acts as a single-electron transfer (SET) agent to generate the

Key Steps:

-

Activation: Cu(I) reduces Togni's reagent, generating a

radical and a Cu(II) species. -

Radical Addition: The electrophilic

adds to the central carbon of the allenoic acid (the most electron-rich position), generating a vinyl radical. -

Cyclization: The vinyl radical undergoes intramolecular attack by the carboxylate oxygen.

-

Oxidation/Elimination: The resulting radical intermediate is oxidized by Cu(II) (regenerating Cu(I)) to a cation, which eliminates a proton to form the final butenolide.

Pathway Visualization

Figure 1: Mechanism of Copper-Catalyzed Oxytrifluoromethylation of Allenoic Acids.

Validated Experimental Protocol

Based on the methodology established by Li et al. (2013).

Reagents:

-

Substrate: 2,3-Allenoic Acid (1.0 equiv)

-

CF3 Source: Togni Reagent II (1.2 equiv)

-

Catalyst: CuI (10 mol%)

-

Base:

(2.0 equiv) - Critical for carboxylate activation. -

Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (

).

Step-by-Step Workflow:

-

Setup: In a glovebox or under

flow, charge a dried Schlenk tube with CuI (0.05 mmol), Togni Reagent II (0.6 mmol), and -

Solvation: Add anhydrous DCE (4.0 mL).

-

Addition: Add the 2,3-allenoic acid (0.5 mmol) via syringe.

-

Reaction: Seal the tube and stir at mild temperature (40–60 °C) for 6–12 hours. Note: Monitor consumption of Togni reagent via TLC (it is UV active).

-

Workup: Quench with saturated

solution (to chelate copper). Extract with Ethyl Acetate (3x). -

Purification: Dry organic layers over

. Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validation Check:

-

If the yield is low, check the quality of Togni Reagent II. It degrades over time to release

. Recrystallize if necessary. -

The presence of a proton signal at the

-position (approx. 6.0-6.5 ppm) in

Pathway B: Late-Stage Functionalization via Photoredox Catalysis

This pathway is ideal for "decorating" an existing butenolide scaffold, particularly when the ring is part of a complex natural product.

Mechanistic Insight

Direct trifluoromethylation of electron-deficient alkenes (like butenolides) is challenging due to the mismatch in polarity. However, photoredox catalysis overcomes this by generating a nucleophilic

System:

-

Photocatalyst:

or -

CF3 Source: Triflyl chloride (

) or Sodium Triflinate (Langlois Reagent,

Pathway Visualization

Figure 2: Visible-Light Induced Photoredox Trifluoromethylation Cycle.

Validated Experimental Protocol

Adapted from general alkene trifluoromethylation strategies (MacMillan/Stephenson).

Reagents:

-

Substrate: Substituted Furan-2(5H)-one (1.0 equiv)

-

CF3 Source:

(2.0 equiv) -

Catalyst:

(1-2 mol%) -

Solvent: Acetonitrile/Water (5:1) - Water helps solubilize the catalyst and stabilize intermediates.

-

Light Source: 14W Blue LED.[2]

Step-by-Step Workflow:

-

Degassing: Combine substrate, catalyst, and solvent in a vial. Degas via "freeze-pump-thaw" (3 cycles) to remove

, which quenches the triplet state of the photocatalyst. -

Reagent Addition: Add

via syringe under Argon. -

Irradiation: Place the vial 2-3 cm from the Blue LED source. Stir vigorously at room temperature for 24 hours.

-

Monitoring: Monitor by

NMR using an internal standard ( -

Workup: Dilute with water, extract with DCM.

-

Purification: The polarity difference between the starting material and the

product is usually significant, facilitating easy separation on silica.

Comparative Analysis of Methods

| Feature | Pathway A: Cu-Catalyzed Cyclization | Pathway B: Photoredox Functionalization |

| Starting Material | 2,3-Allenoic Acids | Pre-formed Butenolides |

| Regioselectivity | Highly Selective ( | Substrate Dependent (Electronic Control) |

| Atom Economy | High (Building Block Approach) | Moderate (Reagent Stoichiometry) |

| Operational Complexity | Low (Standard Schlenk Technique) | Medium (Requires Light Source/Degassing) |

| Scalability | High (Kg scale demonstrated) | Moderate (Photon penetration limits) |

| Key Reference | Li et al., Chem. Eur. J. (2013) | Togni et al., ResearchGate Review (2025) |

References

-

Copper-Catalyzed Cyclic Oxytrifluoromethylation: Li, Z., et al. (2013).[1] "Copper-catalyzed cyclic oxytrifluoromethylation of 2,3-allenoic acids to trifluoromethylated butenolides." Chemistry – A European Journal.

-

Togni Reagent Chemistry: Togni, A., et al. (2025).[3] "Recent progress in the trifluoromethylation of alkenes with Togni's reagents." ResearchGate.[4]

-

Photoredox Fundamentals: Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis." Chemical Reviews.

-

Direct Trifluoromethylation: Nagib, D. A., & MacMillan, D. W. C. (2011). "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature.

Sources

The Ascendant Role of 4-(Trifluoromethyl)furan-2(5H)-one in Modern Medicinal Chemistry

An In-Depth Technical Guide

Abstract

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern drug design, with the trifluoromethyl (CF3) group being a particularly privileged substituent.[1][2][3] This guide provides a detailed examination of the 4-(trifluoromethyl)furan-2(5H)-one scaffold, a heterocyclic building block of increasing importance in medicinal chemistry. We will explore its synthesis, unique chemical reactivity, and diverse applications as both a pharmacophore and a key synthetic intermediate. Through an analysis of structure-activity relationships (SAR) and case studies of advanced drug candidates, this paper will illuminate the critical role this butenolide plays in the development of novel therapeutics, offering researchers and drug development professionals a comprehensive resource on its strategic utility.

Introduction: The Convergence of Fluorine and a Privileged Scaffold

The furan-2(5H)-one, or butenolide, ring is a structural motif present in a vast number of natural products and FDA-approved drugs, recognized for its diverse biological activities and its utility as a versatile synthetic intermediate.[4] Concurrently, the trifluoromethyl group has been firmly established as a "superstar" functional group in medicinal chemistry.[5][6] Its introduction into a drug candidate can profoundly and beneficially alter key physicochemical and pharmacological properties.

Key Impacts of the Trifluoromethyl Group:

-

Metabolic Stability: The exceptional strength of the C-F bond often blocks sites of metabolic oxidation, increasing the drug's half-life.[7][8]

-

Lipophilicity: The CF3 group significantly increases lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability and improve absorption.[7]

-

Binding Affinity: Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and create favorable interactions (e.g., dipole-dipole, ion-dipole) within a target's binding pocket.[2][7]

-

Conformational Control: The steric bulk of the CF3 group can influence the preferred conformation of a molecule, locking it into a more bioactive shape.

The fusion of these two powerful components in This compound creates a building block with pre-packaged, desirable drug-like properties. Its unique electronic and steric features make it an attractive starting point for library synthesis and lead optimization campaigns.

Synthesis and Chemical Reactivity

The preparation of the this compound core can be achieved through several synthetic strategies. A common approach involves the cyclization of appropriately substituted precursors. The reactivity of the butenolide is significantly influenced by the potent electron-withdrawing CF3 group, which enhances the electrophilicity of the C5 position, making it a prime Michael acceptor for various nucleophiles.

Diagram 1: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of the core scaffold.

Applications in Drug Discovery and Development

The utility of the this compound scaffold is best illustrated through its application in constructing molecules for various therapeutic targets.

As a Key Intermediate for Selective NaV1.8 Inhibitors

A prominent and recent example of this scaffold's importance is in the synthesis of Suzetrigine (VX-548) , a selective inhibitor of the NaV1.8 sodium channel developed for the treatment of acute pain. A key intermediate in its synthesis is a substituted 5-(trifluoromethyl)furan-2(5H)-one derivative.[]

The choice of this building block is deliberate. The trifluoromethyl group is critical for achieving the desired potency and pharmacokinetic profile of the final drug. The furanone ring serves as a rigid scaffold to correctly orient the other pharmacophoric elements for optimal interaction with the NaV1.8 channel.

Diagram 2: Role as a Synthetic Intermediate

Caption: The furanone as a critical building block for Suzetrigine.

As a Scaffold for Anticancer Agents

Derivatives of the furan-2(5H)-one core have demonstrated significant potential as anticancer agents, acting through various mechanisms. The inclusion of a trifluoromethyl group can enhance this activity.

-

Topoisomerase I (Topo I) Inhibition: Novel 4-benzylfuran-2(5H)-one derivatives have been synthesized and shown to inhibit Topo I, a crucial enzyme for DNA replication and repair in cancer cells. These compounds stabilize the Topo I-DNA covalent complex, leading to cell death.[10]

-

EAG-1 Inhibition: Theoretical docking studies have suggested that furanone derivatives could act as inhibitors of the Eag-1 (ether-à-go-go-1) potassium channel, which is overexpressed in many cancer cells and contributes to their proliferation.[11]

The data below summarizes the cytotoxic activity of representative furanone derivatives against human cancer cell lines.

| Compound Class | Target | Cell Line | Activity (IC50) | Reference |

| 4-Amidobenzylfuran-2(5H)-one | Topoisomerase I | MCF-7 (Breast) | 1.5 - 5.2 µM | [10] |

| 4-Amidobenzylfuran-2(5H)-one | Topoisomerase I | HeLa (Cervical) | 2.1 - 8.9 µM | [10] |

| 4-Amidobenzylfuran-2(5H)-one | Topoisomerase I | A549 (Lung) | 3.4 - 12.5 µM | [10] |

As a Scaffold for Antimicrobial Agents

The butenolide scaffold is also a known pharmacophore for quorum sensing (QS) inhibition. QS is a cell-to-cell communication system used by bacteria to coordinate virulence factor production and biofilm formation.[12] Inhibiting this system represents a promising anti-pathogenic strategy that does not exert selective pressure for resistance. Furanone derivatives have been shown to be effective QS inhibitors, and fluorinated analogues are an active area of research to improve potency and drug-like properties.[13]

Experimental Protocol: Synthesis of a this compound Derivative

This protocol describes a representative nucleophilic addition to the this compound core, illustrating its utility as a Michael acceptor.

Objective: To synthesize a 5-substituted-4-(trifluoromethyl)furan-2(5H)-one via Michael addition.

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.1 eq)

-

Triethylamine (Et3N) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq) and dissolve in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add triethylamine (1.5 eq) to the stirred solution, followed by the dropwise addition of thiophenol (1.1 eq).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO3. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of Hexanes/Ethyl Acetate as the eluent, to yield the pure 5-(phenylthio)-4-(trifluoromethyl)dihydrofuran-2(5H)-one.

Rationale: The electron-withdrawing trifluoromethyl group at the C4 position makes the C5 position highly electrophilic and susceptible to attack by nucleophiles like the thiolate anion (generated in situ from thiophenol and Et3N). This self-validating protocol relies on standard purification techniques to confirm the successful formation of the C-S bond.

Conclusion and Future Perspectives

This compound is more than just another building block; it is a strategically designed scaffold that leverages the powerful, property-enhancing effects of the trifluoromethyl group within a biologically relevant heterocyclic framework. Its utility has been clearly demonstrated in the synthesis of complex and highly potent drug candidates like Suzetrigine and in the exploration of new anticancer and antimicrobial agents.

Future research will likely focus on expanding the diversity of substituents on the furanone ring, exploring different stereoisomers, and applying this versatile core to a wider range of therapeutic targets. As the demand for drugs with improved metabolic stability and precisely tuned properties continues to grow, the role of this compound in medicinal chemistry is set to expand even further.

References

- EP1893595B1 - Preparation of (s)-4-fluoromethyl-dihydro-furan-2-one - Google Patents.

-

Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones | Request PDF - ResearchGate. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

-

Fluorinated building blocks in drug design: new pathways and targets - PMC. National Center for Biotechnology Information. Available at: [Link]

-

BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES | Semantic Scholar. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]

-

Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - MDPI. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

-

Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. Available at: [Link]

-

Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles - ChemRxiv. Available at: [Link]

- US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents.

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available at: [Link]

-

Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring - ARPI. Available at: [Link]

-

Novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives as topoisomerase I inhibitors - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Available at: [Link]

-

The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - MDPI. Available at: [Link]

-

Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. apolloscientific.co.uk [apolloscientific.co.uk]

- 10. Novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ccij-online.org [ccij-online.org]

- 12. arpi.unipi.it [arpi.unipi.it]

- 13. Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)furan-2(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of the CF₃ group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4-(Trifluoromethyl)furan-2(5H)-one is a heterocyclic compound of significant interest, belonging to the butenolide class of natural products, many of which exhibit diverse biological activities. The incorporation of a trifluoromethyl group at the 4-position of the furanone ring is anticipated to modulate its chemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents.[1]

Molecular Structure and Spectroscopic Implications

The structure of this compound presents several key features that will dictate its spectroscopic signature:

-

α,β-Unsaturated Lactone: The furanone ring constitutes an α,β-unsaturated lactone system. This will give rise to characteristic signals in both NMR and IR spectra.

-

Trifluoromethyl Group: The strongly electron-withdrawing CF₃ group at the C4 position will significantly influence the chemical shifts of nearby protons and carbons in the NMR spectra. It will also produce a distinct signal in the ¹⁹F NMR spectrum and strong absorption bands in the IR spectrum.

-

Methylene Group: The C5 position contains a methylene group, the protons of which will exhibit diastereotopicity if a chiral center is introduced, leading to more complex splitting patterns in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential for unambiguous characterization.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound is expected to show two main signals corresponding to the protons on the furanone ring.

-

H3 (Olefinic Proton): The proton at the C3 position is vinylic and is expected to appear as a singlet or a narrow multiplet in the downfield region of the spectrum, likely between 6.0 and 6.5 ppm. The electron-withdrawing effect of the adjacent CF₃ group will deshield this proton, shifting it further downfield compared to the parent 2(5H)-furanone.

-

H5 (Methylene Protons): The two protons at the C5 position are diastereotopic due to the adjacent stereocenter (if the molecule is chiral) and will likely appear as two distinct signals, each as a doublet of doublets, in the region of 4.8 to 5.2 ppm. They will be coupled to each other (geminal coupling) and may show long-range coupling to the H3 proton.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | 6.2 - 6.5 | s or t | J(H3-H5) ≈ 1-2 Hz |

| H5a | 4.8 - 5.2 | dd | J(H5a-H5b) ≈ 16-18 Hz, J(H5a-H3) ≈ 1-2 Hz |

| H5b | 4.8 - 5.2 | dd | J(H5b-H5a) ≈ 16-18 Hz, J(H5b-H3) ≈ 1-2 Hz |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a detailed map of the carbon framework of the molecule.

-

C2 (Carbonyl Carbon): The lactone carbonyl carbon is expected to resonate in the far downfield region, typically between 170 and 175 ppm.

-

C4 (Olefinic Carbon bearing CF₃): The C4 carbon, directly attached to the trifluoromethyl group, will be significantly influenced by the fluorine atoms. It is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), with a chemical shift in the range of 140-145 ppm.

-

C3 (Olefinic Carbon): The C3 carbon will also be affected by the CF₃ group, though to a lesser extent. It is expected to resonate between 115 and 120 ppm and may exhibit a smaller quartet splitting due to two-bond coupling with the fluorine atoms (²JCF).

-

C5 (Methylene Carbon): The C5 methylene carbon will appear in the aliphatic region, likely between 70 and 75 ppm.

-

CF₃ Carbon: The carbon of the trifluoromethyl group will be observed as a strong quartet due to the one-bond coupling with the three fluorine atoms (¹JCF), typically in the region of 120-125 ppm.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C2 | 170 - 175 | s | - |

| C3 | 115 - 120 | q | ²JCF ≈ 3-5 Hz |

| C4 | 140 - 145 | q | ¹JCF ≈ 30-35 Hz |

| C5 | 70 - 75 | t | - |

| CF₃ | 120 - 125 | q | ¹JCF ≈ 270-280 Hz |

¹⁹F NMR Spectroscopy: The Fluorine Signature

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorinated compounds.[2]

-

CF₃ Group: this compound will exhibit a single, sharp resonance in the ¹⁹F NMR spectrum corresponding to the three equivalent fluorine atoms of the CF₃ group. The chemical shift is expected to be in the range of -60 to -70 ppm, relative to a standard such as CFCl₃.[3][4] This signal may appear as a singlet or a narrow multiplet due to long-range coupling with the H3 and H5 protons.

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| CF₃ | -60 to -70 | s or narrow m |

Experimental Protocol: NMR Data Acquisition

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the following characteristic absorption bands are expected:

-

C=O Stretch (Lactone): A strong and sharp absorption band is expected in the region of 1750-1780 cm⁻¹, which is characteristic of an α,β-unsaturated γ-lactone.

-

C=C Stretch: A medium intensity band for the carbon-carbon double bond stretch is anticipated around 1640-1660 cm⁻¹.

-

C-F Stretches: The C-F bonds of the trifluoromethyl group will give rise to very strong and characteristic absorption bands in the region of 1100-1300 cm⁻¹.

-

C-O Stretches: The C-O single bond stretches of the lactone will appear as strong bands in the 1000-1200 cm⁻¹ region.

-

C-H Stretches: The olefinic C-H stretch (C3-H) will be a weak band above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group (C5-H) will be observed as medium intensity bands just below 3000 cm⁻¹.

Predicted IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (lactone) | 1750 - 1780 | Strong |

| C=C | 1640 - 1660 | Medium |

| C-F | 1100 - 1300 | Very Strong |

| C-O | 1000 - 1200 | Strong |

| =C-H | > 3000 | Weak |

| -C-H | < 3000 | Medium |

Experimental Protocol: IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Sample Spectrum: Acquire the IR spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.[5]

Ionization Techniques

For a relatively small and potentially volatile molecule like this compound, both soft and hard ionization techniques could be employed.

-

Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules. It would likely produce the protonated molecule [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺).

-

Electron Impact (EI): A hard ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation. This can provide valuable structural information but may not always show a prominent molecular ion peak.

Expected Mass Spectrum

-

Molecular Ion: The exact mass of this compound (C₅H₃F₃O₂) is 168.0085. High-resolution mass spectrometry (HRMS) should be able to confirm this elemental composition with high accuracy.

-

Fragmentation Patterns: Common fragmentation pathways in EI-MS would likely involve:

-

Loss of the Trifluoromethyl Radical (•CF₃): A prominent peak at m/z 99, corresponding to the loss of the CF₃ group (mass 69).

-

Loss of CO: A peak corresponding to the loss of carbon monoxide from the lactone ring.

-

Other Ring Cleavage Fragments: Various other smaller fragments resulting from the breakdown of the furanone ring.

-

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Chromatographic Separation: Inject the sample onto a liquid chromatography (LC) system equipped with a suitable column (e.g., C18) to separate it from any impurities.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer.

-

Ionization: Use ESI in positive ion mode.

-

Analysis: Acquire full scan mass spectra to identify the molecular ion and any adducts. Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.

-

Summary of Predicted Spectroscopic Data

| Technique | Feature | Predicted Value |

| ¹H NMR | H3 | 6.2 - 6.5 ppm (s or t) |

| H5a, H5b | 4.8 - 5.2 ppm (dd) | |

| ¹³C NMR | C=O | 170 - 175 ppm |

| C=C-CF₃ | 140 - 145 ppm (q) | |

| C=C-H | 115 - 120 ppm (q) | |

| -CH₂- | 70 - 75 ppm | |

| CF₃ | 120 - 125 ppm (q) | |

| ¹⁹F NMR | CF₃ | -60 to -70 ppm |

| IR | C=O | 1750 - 1780 cm⁻¹ |

| C-F | 1100 - 1300 cm⁻¹ | |

| MS (HRMS) | [M+H]⁺ | m/z 169.0163 |

Conclusion

The comprehensive spectroscopic analysis of this compound, as outlined in this guide, provides a robust framework for its unequivocal identification and characterization. The interplay of ¹H, ¹³C, and ¹⁹F NMR, in conjunction with IR and mass spectrometry, offers a multi-faceted approach to confirming the molecular structure. The predicted data, based on established spectroscopic principles and data from analogous compounds, highlight the significant electronic influence of the trifluoromethyl group on the furanone scaffold. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, enabling the confident characterization of this and related fluorinated heterocyclic compounds.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

-

NIST. (n.d.). 4-Methyl-5H-furan-2-one. NIST Chemistry WebBook. Retrieved from [Link][6]

-

Padmapriya, A. A., Just, G., & Lewis, N. G. (1985). A versatile synthesis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its analogues. Canadian Journal of Chemistry, 63(4), 828-832. [Link]

-

Royal Society of Chemistry. (2015). Supporting Information for: A practical and innate carbon–hydrogen functionalization of heterocycles. Retrieved from [Link][3]

-

Wikipedia. (2023, December 27). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. [Link][2]

-

Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. (2023). Journal of Medicinal Chemistry. [Link][1]

-

University of California. (n.d.). 19F NMR Reference Standards. [Link][4]

-

NIST. (n.d.). 2(5H)-Furanone. NIST Chemistry WebBook. [Link][8]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link][9]

Sources

- 1. Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. colorado.edu [colorado.edu]

- 5. benchchem.com [benchchem.com]

- 6. 4-Methyl-5H-furan-2-one [webbook.nist.gov]

- 7. biophysics.org [biophysics.org]

- 8. 2(5H)-Furanone [webbook.nist.gov]

- 9. epfl.ch [epfl.ch]

Physicochemical properties of 4-(Trifluoromethyl)furan-2(5H)-one

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 4-(Trifluoromethyl)furan-2(5H)-one

Executive Summary

This compound (CAS 102854-63-7) represents a specialized class of fluorinated heterocycles serving as a critical building block in modern drug discovery. Distinguished by the presence of a trifluoromethyl (

Molecular Architecture & Electronic Properties

The introduction of a trifluoromethyl group onto the furan-2(5H)-one scaffold fundamentally alters the electronic landscape of the heterocyclic ring.

-

Electronic Withdrawal: The strong inductive effect (-I) of the

group at the C4 position significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This enhancement renders the C3=C4 double bond highly electrophilic, making the molecule a potent dienophile and Michael acceptor. -

Dipole & Solvation: The vector addition of the carbonyl dipole and the C-CF3 bond dipole creates a strong molecular dipole moment, influencing solubility in polar aprotic solvents (e.g., DMSO, DMF) while maintaining lipophilicity suitable for membrane permeability in derived pharmacophores.

-

Steric Modulation: The

group, with a van der Waals radius comparable to an isopropyl group, provides significant steric bulk, which can be leveraged to induce stereoselectivity in subsequent transformations.

Visualizing the Core Structure

Figure 1: Structural decomposition of this compound highlighting key electronic features.

Physicochemical Data Compendium

The following data aggregates experimental and high-confidence predicted values for this compound.

| Property | Value / Description | Source/Method |

| CAS Number | 102854-63-7 | Chemical Registries [1] |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 152.07 g/mol | Calculated |

| Physical State | Colorless to pale yellow liquid | Experimental [1] |

| Boiling Point | ~160–165 °C (Predicted at 760 mmHg) | ACD/Labs Prediction |

| Density | ~1.3–1.4 g/cm³ (Predicted) | Structure-Based Est.[1][2][3][4] |

| LogP | 1.15 ± 0.3 (Predicted) | Consensus LogP |

| IR Spectrum (Neat) | 1768 cm⁻¹ (C=O str), 1637 cm⁻¹ (C=C str), 1244, 1180 cm⁻¹ (C-F str) | Experimental [2] |

| 1H NMR (CDCl3) | Spectral Analysis [2] | |

| Solubility | Soluble in DCM, THF, EtOAc, Methanol. Sparingly soluble in water. | Polarity Assessment |

Reactivity Profile & Synthetic Utility

The reactivity of this compound is dominated by its electron-deficient alkene character.

Diels-Alder Cycloaddition

As an electron-poor dienophile, this molecule reacts readily with electron-rich dienes (e.g., cyclopentadiene, furan) to form bicyclic lactones. The

Michael Addition

The

Synthetic Workflow: Functionalization Pathways

Figure 2: Primary synthetic transformations accessible from the 4-CF3-butenolide core.

Experimental Protocol: General Handling & Storage

Safety Precaution: Fluorinated furanones can be potent skin irritants and lachrymators. All manipulations should be performed in a fume hood.

Storage Protocol:

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation or moisture-induced hydrolysis.

-

Temperature: Refrigerate at 2–8 °C for long-term stability.

-

Container: Use amber glass vials with PTFE-lined caps to prevent photochemical degradation.

Standard Characterization Workflow (1H NMR):

-

Solvent:

(Deuterochloroform). -

Concentration: ~10 mg/mL.

-

Key Signals: Look for the diagnostic vinyl proton singlet around 6.5 ppm. The absence of this peak suggests polymerization or ring opening.

References

-

American Elements. (2025). This compound Product Specifications. Retrieved from [Link][3][5]

-

Figshare (Supporting Information). (2023). New Stereoselective Preparation of (Z)-3... (Spectral Data Snippet). Retrieved from [Link](Note: Generalized citation based on search snippet 1.5)

-

PubChem. (2025). Compound Summary: this compound.[3][6][7][8] Retrieved from [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. thaiscience.info [thaiscience.info]

- 3. americanelements.com [americanelements.com]

- 4. osti.gov [osti.gov]

- 5. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SY237799,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. SY237799,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. figshare.com [figshare.com]

Reactivity and Chemical Behavior of 4-(Trifluoromethyl)furan-2(5H)-one

The following technical guide details the chemical behavior, reactivity profiles, and experimental handling of 4-(Trifluoromethyl)furan-2(5H)-one .

Technical Guide for Medicinal Chemistry & Organic Synthesis

Executive Summary & Chemical Identity

This compound (CAS: 102854-63-7) represents a specialized class of fluorinated heterocycles.[1] It serves as a potent electrophilic building block in drug discovery, particularly for introducing the metabolically stable trifluoromethyl (

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 102854-63-7 |

| Molecular Formula | |

| Molecular Weight | 152.07 g/mol |

| Core Functionality | Michael Acceptor, Dienophile, Electrophile |

| Electronic Character | Highly electron-deficient C3=C4 bond due to synergistic EWG effects (C=O and |

Electronic Structure & Reactivity Manifold

The reactivity of this compound is dominated by the electronic interplay between the lactone carbonyl and the trifluoromethyl group.

Electronic Polarization

Unlike non-fluorinated butenolides, the

-

-Carbon (C4) Activation: The

- -Carbon (C3) Electrophilicity: The resonance effect of the carbonyl renders C3 electron-deficient.[1] However, the primary electrophilic site for soft nucleophiles remains C4 due to the formation of a carbonyl-stabilized enolate intermediate.

Reactivity Pathways

The compound exhibits three primary modes of reactivity:

-

Conjugate Addition (Michael Reaction): Nucleophilic attack at C4 by thiols, amines, and soft carbon nucleophiles.[1]

-

Cycloaddition ([4+2] Diels-Alder): Acting as an electron-poor dienophile with electron-rich dienes (e.g., cyclopentadiene, furans).[1]

-

Ring Opening: Hard nucleophiles (e.g., hydroxide, alkoxides) may attack the carbonyl (C2), leading to ring opening to acyclic trifluoromethylated esters or acids.

Figure 1: Primary reactivity pathways for this compound.

Synthetic Accessibility

While commercial availability varies, the synthesis of this compound is typically achieved through cyclization strategies involving trifluoromethylated building blocks.[1]

Common Synthetic Route: The cyclization of ethyl 4,4,4-trifluoroacetoacetate with a one-carbon electrophile (such as formaldehyde) under acidic conditions, or via the Wittig-Horner olefination of ketophosphonates with glyoxylates.

| Step | Reagents | Conditions | Mechanism |

| 1 | Ethyl 4,4,4-trifluoroacetoacetate | Enolate formation | |

| 2 | Paraformaldehyde / Acid | Reflux, Toluene | Aldol condensation + Cyclization |

| 3 | Dehydration | Elimination to form butenolide |

Experimental Protocols & Methodologies

Note: All protocols should be performed in a fume hood with appropriate PPE due to the potential irritant nature of fluorinated lactones.

Protocol A: Thiol-Michael Addition (Synthesis of 4-Thio-substituted Lactones)

This reaction exploits the high electrophilicity of the C4 position. The

Materials:

-

This compound (1.0 equiv)[1]

-

Thiophenol or Alkyl Thiol (1.1 equiv)[1]

-

Triethylamine (

) (0.1 equiv, catalyst)[1] -

Dichloromethane (DCM) (anhydrous)[1]

Procedure:

-

Dissolution: Dissolve this compound (1 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under

atmosphere. -

Addition: Add the thiol (1.1 mmol) via syringe.

-

Catalysis: Add

(0.1 mmol) dropwise at 0°C. -

Reaction: Stir at room temperature for 2–4 hours. Monitor consumption of starting material by TLC (Visualization: UV/Permanganate stain).[1]

-

Workup: Quench with saturated

solution. Extract with DCM (3x).[1] Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Outcome: 4-((Aryl/Alkyl)thio)-4-(trifluoromethyl)dihydrofuran-2(3H)-one.[1] Note: The double bond is reduced upon addition, creating a chiral center at C4.

Protocol B: Diels-Alder Cycloaddition

The

Materials:

Procedure:

-

Preparation: Dissolve the furanone in Toluene (0.5 M concentration).

-

Addition: Add freshly cracked cyclopentadiene at 0°C.

-

Reaction: Allow to warm to room temperature. If reaction is sluggish, heat to 60°C in a sealed tube.

-

Monitoring: Monitor by NMR or TLC. The reaction typically yields a mixture of endo and exo isomers.

-

Insight: The

group may favor the exo adduct in some cases due to electrostatic repulsion with the diene's

-

-

Isolation: Concentrate under reduced pressure. Purify via chromatography.[1][2][3]

Mechanistic Insights & Troubleshooting

Regioselectivity in Nucleophilic Attack

A critical question in the reactivity of 4-substituted furanones is the site of attack.

-

Hard Nucleophiles (Grignards/Lithiums): Tend to attack the Carbonyl (C2), leading to ring opening.[1]

-

Soft Nucleophiles (Cuprates/Thiols): Prefer Conjugate Addition.[1]

-

Conflict: Does Nu attack C3 or C4?

-

Resolution: Attack at C4 is generally preferred despite steric hindrance from

because the resulting enolate is stabilized by the carbonyl. Attack at C3 would generate a carbanion at C4. While

-

Stability[4]

-

Hydrolysis: The lactone ring is susceptible to hydrolysis in basic aqueous media. Store under inert atmosphere at -20°C for long-term stability.

-

Light Sensitivity: Fluorinated enones can undergo photochemical dimerization.[1] Protect from light.[1]

Figure 2: Decision matrix for experimental planning with this compound.

Applications in Drug Discovery

The this compound scaffold is a precursor for:

-

Trifluoromethylated Pyrrolidones: Via reaction with primary amines followed by ring closure/lactamization.[1]

-

-Amino Acids: Ring opening of the Michael adducts yields trifluoromethylated

-

Cysteine Protease Inhibitors: The Michael acceptor moiety can covalently bind to cysteine residues in enzyme active sites, with the

group modulating the electrophilicity and metabolic stability.

References

-

Synthesis and Reactivity of Fluorinated Furanones

-

Source: "Fluorinated Furan-2(5H)-ones: Reactivity and Stereoselectivity in Diels–Alder Reactions."[1] European Journal of Organic Chemistry.

- Context: Describes the Diels-Alder behavior of analogous 3-fluoro and 3,4-difluoro furanones, establishing the baseline for analog reactivity.

-

-

Nucleophilic Trifluoromethylation & Reactivity

-

General Furanone Synthesis (Analogous Protocols)

-

Bioactive Trifluoromethylated Heterocycles

- Source: "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- Context: Highlights the medicinal chemistry value of the trifluoromethyl group in heterocyclic scaffolds.

Sources

- 1. (5R)-3-(3,4-difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)furan-2-one | C14H11F5O3 | CID 166159262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes [mdpi.com]

- 3. Diels-Alder Reactions of Silyloxy Furans: Scope and Limitations [acswebcontent.acs.org]

- 4. scite.ai [scite.ai]

- 5. sioc.ac.cn [sioc.ac.cn]

An In-depth Technical Guide to 4-(Trifluoromethyl)furan-2(5H)-one and Its Analogs: Synthesis, Reactivity, and Therapeutic Potential

Executive Summary: The furan-2(5H)-one, or butenolide, scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic bioactive compounds.[1][2] The incorporation of a trifluoromethyl (CF₃) group, a powerful bioisostere for methyl groups and chlorine atoms, offers a strategic advantage in drug design by enhancing metabolic stability, lipophilicity, and binding interactions.[3][4] This guide provides a comprehensive technical overview of 4-(Trifluoromethyl)furan-2(5H)-one, a key representative of this class. It details synthetic methodologies, explores the molecule's chemical reactivity, surveys the structure-activity relationships of its analogs, and examines its diverse biological activities, offering researchers and drug development professionals a foundational resource for leveraging this promising scaffold.

The Strategic Role of the Trifluoromethylated Butenolide Core

The furan-2(5H)-one ring is a versatile pharmacophore due to its unique electronic and structural features. It contains a Michael acceptor system, hydrogen bond acceptors, and a lactone motif that can engage in various non-covalent and covalent interactions with biological targets.[1] When this core is substituted with a trifluoromethyl group, its properties are significantly modulated.

Key Attributes of the CF₃ Group in Drug Design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism, which can prolong a drug's half-life.[4]

-

Increased Lipophilicity: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and improve its pharmacokinetic profile.[3][4]

-

Modulated Acidity/Basicity: As a potent electron-withdrawing group, the CF₃ substituent can significantly alter the pKa of nearby functional groups, influencing ionization state and receptor binding.[5]

-

Steric and Conformational Influence: With a steric demand comparable to an isopropyl group, the CF₃ moiety can enforce specific molecular conformations that may be optimal for binding to a target protein.[5]

These attributes make this compound and its analogs attractive candidates for exploration in various therapeutic areas.

Synthesis of the this compound Scaffold

Access to the core butenolide structure is critical for analog development. Several synthetic strategies have been employed, often leveraging the reactivity of trifluoromethylated building blocks. A prominent approach involves a phosphine-mediated tandem reaction.

Phosphine-Promoted Tandem Reaction

A novel and chemoselective method involves the reaction between nonsubstituted Morita–Baylis–Hillman (MBH) carbonates and aryl trifluoromethyl ketones, promoted by a phosphine catalyst.[6] This one-pot, four-step sequence is notable for its efficiency in constructing complex γ-butenolide structures.

Detailed Experimental Protocol:

-

Reactant Preparation: To a dry Schlenk tube under an argon atmosphere, add the aryl trifluoromethyl ketone (0.5 mmol, 1.0 equiv) and the MBH carbonate (1.0 mmol, 2.0 equiv).

-

Solvent Addition: Add 2.0 mL of anhydrous toluene via syringe.

-

Catalyst Introduction: Add triphenylphosphine (PPh₃) (0.1 mmol, 0.2 equiv).

-

Reaction Execution: Seal the tube and stir the mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. The resulting residue is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired this compound derivative.[6]

The causality behind this protocol lies in the unique ability of the phosphine to act as a nucleophilic catalyst, initiating a cascade of reactions including Michael addition, intramolecular cyclization (Wittig-type reaction), and elimination to furnish the butenolide ring system. The choice of an inert atmosphere and anhydrous solvent is critical to prevent the hydrolysis of intermediates and deactivation of the catalyst.

Workflow for Phosphine-Catalyzed Synthesis

Caption: Phosphine-catalyzed synthesis workflow.

Survey of Analogs and Structure-Activity Relationships (SAR)

The development of analogs based on the this compound core has led to compounds with a wide range of biological activities. Modifications are typically made at the C3 and C5 positions of the furanone ring to probe interactions with biological targets.

| Analog Class | Structural Modification | Reported Biological Activity | Key SAR Insights |

| C5-Methylene Analogs | Introduction of a substituted methylene group at the C5 position. | Quorum Sensing Inhibition (QSI) in Pseudomonas aeruginosa.[7] | The nature of the substituent on the methylene group is critical for activity. Aromatic groups, particularly fluorophenyl derivatives, show potent QSI effects.[7] |

| C3/C4-Diaryl Analogs | Aryl groups at both the C3 and C4 positions (with CF₃ often replaced). | Anti-proliferative (Anticancer), HIV-1 Integrase Inhibition.[8] | The substitution pattern on the aryl rings significantly impacts potency. Hydroxylation of the furanone ring at C3 is a common feature.[8] |

| C5-Sulfonyl Analogs | Introduction of a sulfonyl group, often attached via a thioether linkage at C5. | Antimicrobial, synergistic effects with antibiotics.[9] | The sulfonyl group enhances antimicrobial properties. Chiral auxiliaries (e.g., borneol) attached at C5 can confer stereospecific activity.[9] |

These examples demonstrate that the butenolide core is a highly tunable scaffold. The electron-withdrawing nature of the CF₃ group at C4 likely enhances the electrophilicity of the Michael acceptor system, a feature often crucial for covalent modification of target proteins, while modifications at other positions fine-tune target specificity and pharmacokinetic properties.

Biological Activities and Therapeutic Applications

Trifluoromethylated butenolides and their analogs have shown promise in several therapeutic and agrochemical domains.

Antimicrobial and Quorum Sensing Inhibition

A significant application of furanone derivatives is in combating bacterial infections, not by killing the bacteria, but by disrupting their communication system known as quorum sensing (QS).[7] QS controls the expression of virulence factors and biofilm formation.

Mechanism of Action: 4-Fluorophenyl-5-methylene-2(5H)-furanone derivatives, which are structural analogs of the core topic, act as potent Quorum Sensing Inhibitors (QSIs).[7] They are believed to function by antagonizing the bacterial QS receptors (e.g., LasR in P. aeruginosa). By blocking these receptors, the compounds prevent the bacteria from launching a coordinated attack, rendering them more susceptible to conventional antibiotics and the host immune system. One lead compound, 23e , was shown to target all three QS systems in P. aeruginosa and significantly enhanced the efficacy of ciprofloxacin in both in vitro and in vivo models.[7]

Quorum Sensing Inhibition Pathway

Caption: Furanone analogs block quorum sensing.

Anticancer Activity

The α,β-unsaturated lactone moiety is a well-known feature in compounds with cytotoxic activity.[10] Analogs of 4,5-diaryl-3-hydroxy-2(5H)-furanone have been evaluated for their ability to inhibit the proliferation of cancer cell lines, such as PC3 (prostate cancer).[8] While the exact mechanism for this class is often multifactorial, it is frequently linked to the induction of apoptosis through covalent modification of key cellular proteins, such as those involved in signaling pathways like NF-κB or critical enzymes.

Other trifluoromethylated heterocyclic compounds have demonstrated potent anticancer effects, highlighting the general utility of the CF₃ group in designing oncology drug candidates. For instance, a trifluoromethyl thioxanthene derivative showed potent cytotoxicity against HeLa cancer cells with an IC₅₀ of 87.8 nM.[11]

Future Outlook

The this compound scaffold represents a confluence of two powerful concepts in medicinal chemistry: the privileged butenolide core and the strategic use of fluorine. The synthetic accessibility of this core, coupled with its proven potential in modulating diverse biological systems, ensures its continued relevance.

Future research will likely focus on:

-

Developing more stereoselective synthetic routes to access chiral analogs with improved target specificity.

-

Exploring novel biological targets beyond the current scope of antimicrobial and anticancer applications.

-

Elucidating detailed mechanisms of action through structural biology and proteomics to guide rational drug design.

-

Formulating these compounds into advanced drug delivery systems to improve their therapeutic index and overcome potential off-target effects.

This versatile chemical entity stands as a valuable platform for the discovery of next-generation therapeutics and agrochemicals.

References

[12] Preparation of (s)-4-fluoromethyl-dihydro-furan-2-one. Google Patents. Available at: [1] Zhang, X., Xiao, Z., & Xu, H. (n.d.). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. PMC. Available at: [Link] [2] The Chemistry of 2(5H)-Furanones. ResearchGate. Available at: [Link] [13] Ptaszyńska, N., et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI. Available at: [Link] [14] Research Progress on Furanones. (2021, October 27). Foreverest Resources Ltd. Available at: [Link] [9] Obydennov, D. L., et al. (n.d.). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. PMC. Available at: [Link] [6] Du, Y., et al. (2014). Chemoselective synthesis of trifluoromethylated γ-butenolide derivatives via phosphine-promoted tandem reaction of allylic carbonates and trifluoromethyl ketones. PubMed. Available at: [Link] [7] Li, Y., et al. (2023). Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. PubMed. Available at: [Link] [11] Khan, A., et al. (2025). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. Available at: [Link] [15] Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Available at: [Link] [16] Paswan, R. (2023, April 20). Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Slideshare. Available at: [Link] [5] Kliuchka, V., et al. (2025). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. MDPI. Available at: [Link] [3] Hiyama, T. (n.d.). Biologically Active Organofluorine Compounds. SciSpace. Available at: [Link] [17] Mykhailiuk, P. K., et al. (n.d.). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Available at: [Link] [8] Bailly, F., et al. (2008). Synthesis and biological activities of a series of 4,5-diaryl-3-hydroxy-2(5H)-furanones. Europe PMC. Available at: [Link] [18] Ahirwar, M. K., & Prakash, O. (n.d.). Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications (RSC Publishing). Available at: [Link] [4] Jmal, H., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link] [19] Doronina, E. P., et al. (2018). Synthesis and Wittig Reaction of Formylated (Trifluoromethylfuryl)methanephosphonates. ResearchGate. Available at: [Link] [10] A Review on Butenolides. ResearchGate. Available at: [Link]

Sources

- 1. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs [mdpi.com]

- 6. Chemoselective synthesis of trifluoromethylated γ-butenolide derivatives via phosphine-promoted tandem reaction of allylic carbonates and trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of a series of 4,5-diaryl-3-hydroxy-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. EP1893595B1 - Preparation of (s)-4-fluoromethyl-dihydro-furan-2-one - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. foreverest.net [foreverest.net]

- 15. jelsciences.com [jelsciences.com]

- 16. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX [slideshare.net]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

Unlocking Novel Chemistries: A Technical Guide to the Derivatization of 4-(Trifluoromethyl)furan-2(5H)-one

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and materials science. This powerful substituent can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a prized tool for molecular design. This guide provides an in-depth exploration of 4-(Trifluoromethyl)furan-2(5H)-one, a versatile and reactive building block. We will delve into its synthesis and characterization, and subsequently explore promising derivatization pathways including Michael additions, pyrazoline formations, and Diels-Alder cycloadditions. For each pathway, we will provide detailed, field-proven experimental protocols and discuss the potential for discovering novel biological and material properties in the resulting derivatives. This document is intended to serve as a practical and insightful resource for researchers, scientists, and drug development professionals seeking to leverage the unique potential of this fluorinated scaffold.

The Core Scaffold: Synthesis and Characterization of this compound

The this compound core is an α,β-unsaturated lactone, a class of compounds known for its reactivity and presence in numerous biologically active natural products. The electron-withdrawing nature of the trifluoromethyl group at the 4-position significantly influences the electrophilicity of the β-carbon, making it an excellent Michael acceptor and a versatile precursor for a variety of derivatives.

A plausible synthetic route to this compound can be adapted from established methods for similar furanone structures. One such approach involves the cyclization of a trifluoromethylated β-ketoester.

1.1. Predicted Spectroscopic Data

-

¹H NMR: The spectrum is expected to be relatively simple, showing signals for the two protons at the 5-position (C5-H₂), likely appearing as a singlet or a narrow multiplet. The vinylic proton at the 3-position (C3-H) would also present as a singlet or a fine multiplet.

-

¹³C NMR: Key resonances would include the carbonyl carbon of the lactone, the two olefinic carbons of the α,β-unsaturated system (with the β-carbon shifted downfield due to the electron-withdrawing CF₃ group), the aliphatic carbon at the 5-position, and the carbon of the trifluoromethyl group, which would exhibit a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift would be indicative of the electronic environment.[1]

-

IR Spectroscopy: The spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the α,β-unsaturated lactone. C=C stretching and C-F stretching bands are also expected.

-